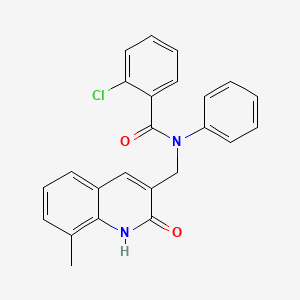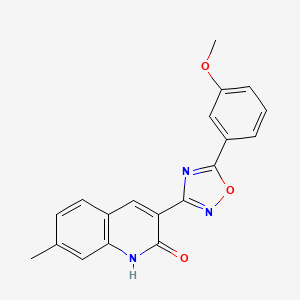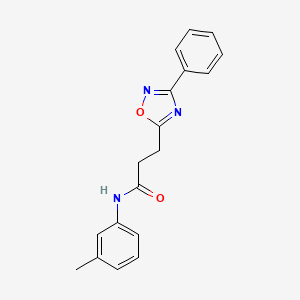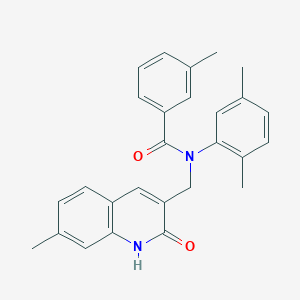![molecular formula C17H18N2O4 B7692835 3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B7692835.png)
3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of methoxy groups on the benzene rings and a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
科学的研究の応用
3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,4-dimethoxybenzohydrazide
- 3-methoxybenzaldehyde
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide
Uniqueness
3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is unique due to the specific arrangement of methoxy groups and the hydrazone linkage, which confer distinct chemical and biological properties
特性
IUPAC Name |
3,4-dimethoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-6-4-5-12(9-14)11-18-19-17(20)13-7-8-15(22-2)16(10-13)23-3/h4-11H,1-3H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZDLMFYWALNSX-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide](/img/structure/B7692762.png)


![3-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B7692774.png)
![1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine](/img/structure/B7692778.png)




![N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide](/img/structure/B7692816.png)

![2-Nitro-N-(2-phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7692848.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7692857.png)

